2-(4-(2-bromobenzamido)phenyl)-2H-tetrazole-5-carboxamide
Description
Historical Context of Tetrazole Chemistry Research
Tetrazoles, characterized by a five-membered ring containing four nitrogen atoms and one carbon atom, were first synthesized in 1885 by Swedish chemist J. A. Bladin via the reaction of dicyanophenylhydrazine with nitrous acid. Early methodologies relied on hazardous reagents like hydrazoic acid and hydrogen cyanide, limiting their scalability. A pivotal advancement occurred in 1901, when Hantzsch and colleagues developed the [3+2] cycloaddition of azides with nitriles, establishing a foundational route for 5-substituted tetrazoles.
The mid-20th century saw the emergence of safer protocols, such as the Pinner reaction using sodium azide and nitriles in acidic media. For example, Müller et al. demonstrated the synthesis of 1H-tetrazole via ammonium chloride and sodium azide in triethyl orthoformate, achieving a 60.5% yield. Concurrently, the Ugi reaction expanded synthetic possibilities by incorporating isocyanides and azides into multicomponent reactions (MCRs), enabling diverse tetrazole derivatives. These innovations laid the groundwork for modern tetrazole chemistry, emphasizing efficiency and substrate versatility.
Current Research Landscape of 2-(4-(2-Bromobenzamido)phenyl)-2H-tetrazole-5-carboxamide
The compound 2-(4-(2-bromobenzamido)phenyl)-2H-tetrazole-5-carboxamide exemplifies advanced tetrazole derivatives with tailored functional groups. Its structure integrates a bromobenzamido moiety, a tetrazole ring, and a carboxamide group, enabling unique electronic and steric properties. Recent studies highlight its synthesis via MCRs, such as the Ugi tetrazole reaction, which combines 2-bromobenzoyl chloride, aniline derivatives, isocyanides, and trimethylsilyl azide.
Table 1: Synthetic Approaches to Tetrazole Derivatives
The bromine atom at the ortho position of the benzamido group enhances electrophilic reactivity, facilitating cross-coupling reactions in medicinal chemistry. Additionally, the carboxamide substituent at the tetrazole’s 5-position improves solubility and hydrogen-bonding capacity, critical for biological targeting.
Significance in Heterocyclic Chemistry Research
Tetrazoles serve as bioisosteres for carboxylic acids due to their similar pKa (~4–5) and ability to mimic carboxylate groups in drug-receptor interactions. For instance, tetrazole-containing angiotensin II receptor blockers (e.g., losartan) exploit this bioisosterism for enhanced metabolic stability. The title compound’s tetrazole ring contributes aromatic stability (6 π-electrons), while the bromobenzamido group introduces steric bulk, potentially modulating binding affinities in enzyme inhibition.
In material science, tetrazoles are valued for their high nitrogen content and thermal stability, making them candidates for energetic materials. The compound’s carboxamide group further diversifies its applicability, enabling coordination chemistry with transition metals for catalytic or sensing applications.
Rationale for Academic Investigation
The academic interest in 2-(4-(2-bromobenzamido)phenyl)-2H-tetrazole-5-carboxamide stems from three factors:
- Structural Novelty : The integration of bromine, tetrazole, and carboxamide groups offers a unique scaffold for structure-activity relationship (SAR) studies.
- Synthetic Challenges : Efficient regioselective synthesis of 2H-tetrazole isomers remains underexplored, necessitating novel catalytic strategies.
- Therapeutic Potential : Tetrazoles are prominent in kinase and aldose reductase inhibitors, with recent studies identifying derivatives like EVT-2850326 as potent AKR1B1 inhibitors.
Ongoing research aims to optimize MCR conditions for this compound, leveraging visible-light catalysis and flow chemistry to enhance yields and reduce reaction times.
Properties
IUPAC Name |
2-[4-[(2-bromobenzoyl)amino]phenyl]tetrazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrN6O2/c16-12-4-2-1-3-11(12)15(24)18-9-5-7-10(8-6-9)22-20-14(13(17)23)19-21-22/h1-8H,(H2,17,23)(H,18,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CARRLKQYFACHBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)N3N=C(N=N3)C(=O)N)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrN6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-(2-bromobenzamido)phenyl)-2H-tetrazole-5-carboxamide typically involves multiple steps. One common method starts with the bromination of benzene to form bromobenzene . This is followed by the formation of 2-bromobenzamide through an amide formation reaction.
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and automated synthesis platforms can also enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-(4-(2-bromobenzamido)phenyl)-2H-tetrazole-5-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Cyclization Reactions: The tetrazole ring can be formed through cyclization reactions involving azides and nitriles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, which can modify its functional groups and overall structure.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Cyclization: Reagents like sodium azide and nitriles are used under acidic or basic conditions.
Oxidation/Reduction: Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction are commonly used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while cyclization reactions produce tetrazole-containing compounds.
Scientific Research Applications
Medicinal Chemistry
Overview : The compound's unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
- Mechanism of Action : The tetrazole ring can mimic carboxylate groups, potentially inhibiting enzymes that recognize such groups. The bromobenzamido group may enhance binding affinity through halogen bonding or hydrophobic interactions.
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Case Studies :
- A study demonstrated that derivatives of tetrazoles possess antimicrobial properties against various pathogens, including Staphylococcus aureus and Escherichia coli .
- Another investigation revealed that certain tetrazole derivatives exhibited significant anti-inflammatory activity comparable to standard drugs like diclofenac .
| Study | Activity Tested | Results |
|---|---|---|
| Antimicrobial | Effective against E. coli and S. aureus | |
| Anti-inflammatory | Comparable to diclofenac |
Biological Studies
Overview : The compound can be used as a probe to study biological pathways and interactions due to its potential bioactivity.
- Biological Activity : Tetrazole compounds are known for their diverse pharmacological properties, including antibacterial, anti-inflammatory, and anticancer effects.
- Case Studies :
Materials Science
Overview : The compound’s properties may be exploited in developing new materials with specific electronic or mechanical properties.
- Applications in Materials Science : Due to the presence of the tetrazole ring, these compounds can be utilized in creating polymers or composites with enhanced thermal stability and mechanical strength.
Chemical Research
Overview : It serves as a versatile intermediate in the synthesis of more complex molecules, aiding in developing new synthetic methodologies.
- Synthetic Routes :
- The synthesis typically involves multiple steps starting from readily available starting materials, including reactions with coupling agents and palladium-catalyzed cross-coupling reactions.
- Reactions and Modifications :
- The compound can undergo various chemical reactions such as oxidation and reduction, which are critical for modifying its functional groups to enhance biological activity or material properties.
| Reaction Type | Common Reagents |
|---|---|
| Oxidation | Potassium permanganate (KMnO₄) |
| Reduction | Lithium aluminum hydride (LiAlH₄) |
Mechanism of Action
The mechanism of action of 2-(4-(2-bromobenzamido)phenyl)-2H-tetrazole-5-carboxamide involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylate groups, allowing it to bind to enzymes and receptors in biological systems. This binding can inhibit or activate specific pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
3-(4-Amino-2-methylphenyl)-N-(4-methoxyphenyl)-1-methyl-1H-indazole-5-carboxamide (Compound 24)
Source : Bromodomain 2-specific inhibitor study .
- Core Structure : Indazole (vs. tetrazole in the target compound).
- Substituents: 4-Amino-2-methylphenyl group at position 3. 4-Methoxyphenyl carboxamide at position 4. Methyl group at position 1.
- Methoxy and methyl groups may improve solubility but reduce steric bulk compared to the brominated benzamido group.
Biochemical Activity Comparison
Research Findings and Mechanistic Insights
- Tetrazole vs. Indazole Cores: Tetrazoles exhibit higher polarity due to their acidic proton (pKa ~4.9), which may reduce cell permeability compared to indazoles. However, this property can enhance solubility in aqueous environments . Indazole-based Compound 24 demonstrated nanomolar IC50 values for Bromodomain 2 inhibition, attributed to its planar structure and hydrogen-bonding interactions with acetyl-lysine binding pockets .
Role of Bromine Substituent :
- Pharmacokinetic Considerations: The carboxamide group in both compounds may improve metabolic stability by resisting esterase-mediated hydrolysis.
Biological Activity
The compound 2-(4-(2-bromobenzamido)phenyl)-2H-tetrazole-5-carboxamide belongs to the class of tetrazoles, which are five-membered heterocyclic compounds known for their diverse biological activities. This article reviews the biological activity of this specific tetrazole derivative, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of 2-(4-(2-bromobenzamido)phenyl)-2H-tetrazole-5-carboxamide can be represented as follows:
- Molecular Formula : CHBrNO
- Molecular Weight : 348.18 g/mol
The presence of the bromobenzamide moiety and the tetrazole ring contributes to its potential interactions with various biological targets.
Biological Activity Overview
Tetrazoles have been extensively studied for their biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific compound has shown promising results in several preclinical studies.
Anticancer Activity
A study focusing on related tetrazole derivatives indicated that they exhibit significant anticancer activity through various mechanisms:
- Apoptosis Induction : Compounds similar to 2-(4-(2-bromobenzamido)phenyl)-2H-tetrazole-5-carboxamide have been shown to induce apoptosis in cancer cells by upregulating pro-apoptotic proteins and downregulating anti-apoptotic proteins like Mcl-1 .
- Cell Cycle Arrest : Some derivatives cause cell cycle arrest at the G1 phase, preventing cancer cell proliferation .
Antimicrobial Activity
Tetrazoles have also been evaluated for their antimicrobial properties. A related compound demonstrated significant inhibition against various bacterial strains, suggesting a potential application in treating infections .
The mechanisms through which 2-(4-(2-bromobenzamido)phenyl)-2H-tetrazole-5-carboxamide exerts its biological effects include:
- Inhibition of Key Enzymes : Similar tetrazole compounds have been reported to inhibit enzymes involved in cancer progression and inflammation, such as cyclooxygenase (COX) enzymes .
- Receptor Modulation : The compound may interact with specific receptors involved in pain and inflammation pathways, potentially providing analgesic effects .
Research Findings and Case Studies
Several studies have contributed to understanding the biological activity of tetrazoles:
- Study on Analgesic Activity : A study evaluated the analgesic effects of tetrazole derivatives using writhing and hot plate tests. Results indicated that certain derivatives exhibited significant analgesic properties, potentially due to their interaction with pain-related receptors .
- Molecular Docking Studies : Computational studies have predicted that 2-(4-(2-bromobenzamido)phenyl)-2H-tetrazole-5-carboxamide has favorable binding affinities for targets involved in inflammation and cancer, supporting its potential therapeutic applications .
- Toxicity Assessment : Acute toxicity studies conducted on related compounds showed low toxicity profiles, indicating that these tetrazole derivatives could be safe for further development .
Data Tables
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-(4-(2-bromobenzamido)phenyl)-2H-tetrazole-5-carboxamide, and how can purity be validated?
- Methodological Answer : The compound can be synthesized via coupling reactions between 2-bromobenzoyl chloride and a tetrazole-carboxamide precursor. Stepwise purification using column chromatography (silica gel, gradient elution with ethyl acetate/hexane) is recommended. Purity validation requires HPLC (C18 column, acetonitrile/water mobile phase) and NMR spectroscopy (¹H/¹³C, verifying aromatic protons at δ 7.2–8.5 ppm and tetrazole signals at δ 8.9–9.3 ppm). Mass spectrometry (ESI-MS) confirms molecular ion peaks .
Q. How can the compound’s solubility and stability be assessed for in vitro biological assays?
- Methodological Answer : Solubility profiles should be tested in DMSO, PBS, and cell culture media (e.g., DMEM) at 1–10 mM concentrations. Stability is assessed via HPLC at 24/48-hour intervals under physiological conditions (37°C, pH 7.4). For aggregation-prone compounds, dynamic light scattering (DLS) can detect nanoparticle formation .
Q. What preliminary biological screening assays are suitable for this compound?
- Methodological Answer : Begin with cytotoxicity assays (MTT/XTT on cancer cell lines like HeLa or MCF-7) and antimicrobial disk diffusion tests (against S. aureus, E. coli). IC₅₀ values should be calculated using dose-response curves. Parallel testing on non-target cells (e.g., HEK293) assesses selectivity .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the compound’s tautomeric forms or regiochemistry?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) using SHELXL software (via Olex2 interface) can determine the 2H-tetrazole tautomer and confirm the 2-bromobenzamido substitution pattern. Refinement parameters (R-factor < 0.05) and Hirshfeld surface analysis validate intermolecular interactions .
Q. What strategies address contradictory bioactivity data across different assay platforms?
- Methodological Answer : Cross-validate results using orthogonal assays (e.g., fluorescence-based ATP quantification vs. resazurin reduction for cytotoxicity). Check for assay interference via UV-Vis spectroscopy (compound absorbance overlap with assay reagents). Dose-response reproducibility in triplicate is critical .
Q. How can computational modeling predict structure-activity relationships (SAR) for tetrazole derivatives?
- Methodological Answer : Perform molecular docking (AutoDock Vina) against hypothesized targets (e.g., kinases or microbial enzymes). Density functional theory (DFT) calculates electron distribution in the tetrazole ring, correlating with electrophilic reactivity. MD simulations (GROMACS) assess binding stability over 100-ns trajectories .
Q. What analytical techniques characterize degradation products under forced-stress conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
